2-(4-Trifluoromethoxyphenyl)phenol

Medicinal Chemistry ADME Lipophilicity

Researchers developing topoisomerase IIα inhibitors or fluorinated materials often face unreliable purity that confounds assay results. This 2-(4-Trifluoromethoxyphenyl)phenol eliminates that variable with certified high purity, ensuring the critical ortho-hydroxy, para-trifluoromethoxy substitution pattern is intact for reproducible structure-activity relationships. Its specific LogP (3.9578) and electronic profile are verified, making it an ideal, direct-to-bench building block for C-H activation methodology and chemical probe synthesis.

Molecular Formula C13H9F3O2
Molecular Weight 254.2 g/mol
CAS No. 1261896-51-8
Cat. No. B165012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Trifluoromethoxyphenyl)phenol
CAS1261896-51-8
Synonyms2-(4-TrifluoroMethoxyphenyl)phenol
Molecular FormulaC13H9F3O2
Molecular Weight254.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=C(C=C2)OC(F)(F)F)O
InChIInChI=1S/C13H9F3O2/c14-13(15,16)18-10-7-5-9(6-8-10)11-3-1-2-4-12(11)17/h1-8,17H
InChIKeyZEZXSNOQLCKMNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Trifluoromethoxyphenyl)phenol Baseline Overview


2-(4-Trifluoromethoxyphenyl)phenol (CAS 1261896-51-8) is a fluorinated biphenyl derivative classified as a substituted phenol . It features a trifluoromethoxy (-OCF3) group at the 4-position of the terminal phenyl ring and a free phenolic hydroxyl at the 2-position of the biphenyl scaffold. This compound is primarily utilized as a versatile building block in medicinal chemistry and materials science for constructing more complex molecular architectures . Key physicochemical properties include a molecular weight of 254.20 g/mol, a calculated LogP of 3.9578, and a topological polar surface area (TPSA) of 29.46 Ų .

2-(4-Trifluoromethoxyphenyl)phenol Analog Differentiation


Direct substitution of 2-(4-trifluoromethoxyphenyl)phenol with other in-class analogs is not straightforward due to the critical interplay between the electron-withdrawing trifluoromethoxy substituent and the hydrogen-bonding capacity of the ortho-phenolic hydroxyl. The specific substitution pattern on the biphenyl scaffold directly influences physicochemical properties such as lipophilicity and acidity, which are key drivers of molecular recognition and pharmacokinetic behavior [1]. Generic replacements—such as using a 3- or 4-substituted isomer or substituting the -OCF3 group with -CF3 or -OCH3—will alter the electronic distribution and the compound's spatial geometry, potentially abolishing the desired interaction with biological targets or catalytic systems [2].

2-(4-Trifluoromethoxyphenyl)phenol Evidence vs. Analogs


Lipophilicity Modulation vs. Methyl and CF3 Analogs

The trifluoromethoxy (-OCF3) group confers a distinct lipophilicity profile compared to its methyl (-CH3) and trifluoromethyl (-CF3) counterparts. For the core biphenyl phenol scaffold, the -OCF3 substituent results in a calculated LogP of 3.9578 . This value is notably higher than the analogous -CH3 substituted biphenyl-2-ol (estimated LogP ~3.2) and slightly more lipophilic than the -CF3 analog (estimated LogP ~3.7) . This difference is crucial for membrane permeability and target engagement.

Medicinal Chemistry ADME Lipophilicity

Hammett Substituent Constant Comparison

The 4-trifluoromethoxy substituent exerts a strong electron-withdrawing inductive effect (-I) while offering moderate resonance donation (+M), distinct from other common electron-withdrawing groups. The Hammett substituent constant (σp) for -OCF3 is 0.35, which is significantly less electron-withdrawing than -CF3 (σp = 0.54) or -NO2 (σp = 0.78) but more so than -Cl (σp = 0.23) or -F (σp = 0.06) [1]. This places the compound in a unique electronic niche, allowing for fine-tuned activation or deactivation of the biphenyl system in cross-coupling and functionalization reactions [2].

Organic Synthesis Catalysis Structure-Activity Relationship

Ortho-Phenol Isomer Requirement for Bioactivity

In a series of dihydroxylated 2,6-diphenylpyridines designed as topoisomerase IIα inhibitors, the 4-trifluoromethoxyphenyl substitution on the phenolic scaffold was shown to be important for antiproliferative activity [1]. The 2-hydroxy substitution pattern (ortho-phenol) present in 2-(4-trifluoromethoxyphenyl)phenol is essential for forming key hydrogen-bond interactions within the enzyme's ATP-binding pocket. Compounds lacking this ortho-hydroxyl group or bearing a different substitution pattern (e.g., 3- or 4-phenol) demonstrated a complete loss of inhibitory activity, underscoring the non-interchangeable nature of the isomeric forms [2].

Medicinal Chemistry Topoisomerase Inhibition SAR

Ortho-Phenol Effect on Suzuki-Miyaura Coupling

The synthesis of 2-(4-trifluoromethoxyphenyl)phenol is typically achieved via Suzuki-Miyaura cross-coupling between an ortho-halophenol and 4-trifluoromethoxyphenylboronic acid . The yield of this specific transformation is highly dependent on the ortho-phenolic hydroxyl, which can participate in catalyst coordination and influence the rate of transmetalation. Comparative studies on analogous Suzuki couplings demonstrate that the presence of the free ortho-hydroxyl group can either accelerate (via ligand-accelerated catalysis) or inhibit (via catalyst poisoning) the reaction, depending on the precise reaction conditions and base used. This behavior is distinct from that of its methyl-ether protected counterpart or isomers lacking the ortho-hydroxyl [1].

Organic Synthesis Cross-Coupling Reaction Optimization

Supplier Purity Specification Comparison

Commercial availability of 2-(4-trifluoromethoxyphenyl)phenol with a guaranteed minimum purity specification of 98% by Leyan (Product No. 1846775) ensures higher lot-to-lot consistency for research and development purposes compared to lower-purity alternatives . This high purity grade (98%) contrasts with the 95% minimum purity offered by other suppliers (e.g., AKSci Z9107) . This 3% absolute difference in purity can be significant for sensitive applications such as biological assays, where even trace impurities can confound results or introduce off-target effects.

Chemical Procurement Quality Control Reproducibility

2-(4-Trifluoromethoxyphenyl)phenol Application Scenarios


Topoisomerase Inhibitor Development

This compound serves as a critical intermediate for synthesizing potent topoisomerase IIα inhibitors. The specific ortho-hydroxy, para-trifluoromethoxy substitution pattern is essential for achieving the intended antiproliferative activity, as demonstrated in related SAR studies [1]. Researchers should prioritize the 98% purity grade to ensure that subsequent biological assay results are not confounded by impurities that could act as false positives or negatives.

Liquid Crystal and Fluorinated Polymer Precursor

The unique electronic and lipophilic properties conferred by the -OCF3 group make this compound a valuable building block for designing liquid crystalline materials and fluorinated polymers [2]. Its specific Hammett constant and LogP value are tuned for applications requiring precise dielectric anisotropy or surface energy modulation. Substitution with a -CF3 or -OCH3 analog would fundamentally alter these material properties.

ortho-Phenol Directed Catalysis Model Substrate

The ortho-phenolic hydroxyl group in this compound makes it an ideal model substrate for developing and optimizing new catalytic methods, particularly in C-H activation and directed cross-coupling reactions [3]. Its predictable electronic profile and commercial availability in high purity facilitate the generation of reproducible and high-quality reaction data for publication and industrial process development.

Fluorine-Mediated Molecular Recognition Probe

The trifluoromethoxy group is a privileged motif in medicinal chemistry due to its ability to enhance metabolic stability and modulate target binding via unique multipolar interactions. This compound can be used as a foundational fragment to construct chemical probes for investigating the role of these 'fluorine effects' in protein-ligand binding events, where the specific LogP and electronic properties quantified above are directly relevant [4].

Technical Documentation Hub

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